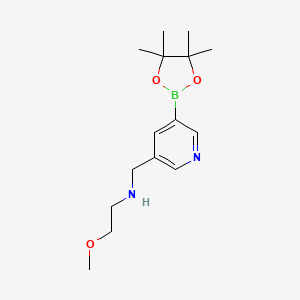

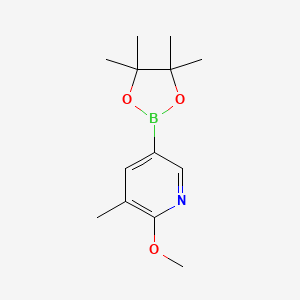

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Overview

Description

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as MMDP, is a heterocyclic compound belonging to the pyridine family. MMDP is a versatile and useful compound with a wide range of applications in scientific research and industrial settings.

Scientific Research Applications

Synthesis and Structural Analysis

Boric Acid Ester Intermediates Synthesis : The compound 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are synthesized through a multi-step substitution reaction. Their structures are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Molecular structures are further validated using density functional theory (DFT), revealing consistency between DFT optimizations and crystallographic data. This research demonstrates the compound's application in the synthesis and structural confirmation of novel intermediates (Huang et al., 2021).

Crystallographic and Conformational Analyses : The same compound is also analyzed in terms of its molecular electrostatic potential and frontier molecular orbitals using DFT. This analysis helps in understanding the physicochemical properties of the compounds, which is crucial in various fields of chemistry and material science (Huang et al., 2021).

Synthesis of Isotope-Labeled Compounds

- HSP90 Inhibitor Synthesis : This compound is used as a key intermediate in the synthesis of isotope-labeled HSP90 inhibitors. Specifically, it contributes to the synthesis of [(13) CD3 ]-TAK-459, an HSP90 inhibitor, in a process involving stable isotope-labeled sodium methoxide. This highlights its role in the creation of labeled compounds for pharmaceutical research (Plesescu et al., 2014).

Molecular Structure Optimization

Vibrational Properties Studies : The compound is involved in the synthesis of derivatives whose structures are characterized by spectroscopy and X-ray diffraction. Density functional theory calculations are performed for comparative analysis, providing insights into the molecular structure, vibrational properties, and electronic features. This information is pivotal in the field of molecular engineering and material science (Wu et al., 2021).

Design and Synthesis of Pirfenidone Structural Isosteres : The compound is used in the design and synthesis of pirfenidone structural isosteres. These compounds, characterized by spectral and elemental analysis, are vital for researching therapeutic effects for the treatment of fibrosis. This application emphasizes the compound's role in drug development and medicinal chemistry (Abd El Kader et al., 2012).

Mechanism of Action

Target of Action

Organoboron compounds, to which this compound belongs, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are generally known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where they play a key role in C-C bond formation, oxidation, and reduction reactions .

Biochemical Pathways

The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is involved in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Pharmacokinetics

Organoboron compounds are generally known for their high stability and low toxicity , which could potentially influence their bioavailability.

Result of Action

Organoboron compounds are often used in the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .

Action Environment

Boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium-catalyzed complexes, facilitating the formation of biaryl compounds. The boronate ester group in this compound forms reversible covalent bonds with diols and other hydroxyl-containing biomolecules, making it a valuable tool in biochemical assays and drug delivery systems .

Cellular Effects

In cellular environments, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with proteins and enzymes involved in signal transduction. This compound can modulate gene expression by binding to transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function . Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting cell viability and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boronate ester group can form reversible covalent bonds with diols and other nucleophilic groups, allowing it to act as an enzyme inhibitor or activator. This compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations . Furthermore, this compound can influence gene expression by binding to transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can maintain its biochemical activity for extended periods, making it suitable for use in prolonged experiments . Its effects on cellular function may vary over time, with potential changes in gene expression and enzyme activity observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its safety and efficacy. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed . At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function, as well as changes in blood chemistry. Threshold effects have been observed, with specific dosages required to achieve desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by the body . Its interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its activity and function can be affected by its subcellular localization, with potential implications for its role in biochemical reactions and cellular processes.

properties

IUPAC Name |

2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-7-10(8-15-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYKOEOLSBVPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726160 | |

| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083168-83-5 | |

| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.